BenchChemオンラインストアへようこそ!

Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity ADME Lead optimisation

Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic building block featuring a fused pyrazole-pyridine core with a 6-methyl substituent and an ethyl ester at the 3‑position. The scaffold is a privileged structure in medicinal chemistry, serving as a precursor to kinase inhibitors, antitubercular carboxamides, and HIV‑1 reverse-transcriptase ligands.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 55899-18-8
Cat. No. B3022846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS55899-18-8
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CN2N=C1)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-13-7-8(2)4-5-10(9)13/h4-7H,3H2,1-2H3
InChIKeyZAQSZHNYRCSHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-18-8): Core Physicochemical & Scaffold Profile for Procurement


Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic building block featuring a fused pyrazole-pyridine core with a 6-methyl substituent and an ethyl ester at the 3‑position [1]. The scaffold is a privileged structure in medicinal chemistry, serving as a precursor to kinase inhibitors, antitubercular carboxamides, and HIV‑1 reverse-transcriptase ligands [1][2]. Key physicochemical indicators—logP 1.82, TPSA 43.6 Ų, molecular weight 204.23 g·mol⁻¹—position it as a moderately lipophilic, compact fragment suitable for lead‑optimisation programmes .

Why In‑Class Pyrazolo[1,5-a]pyridine Esters Cannot Be Interchanged with Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate


Within the pyrazolo[1,5-a]pyridine-3-carboxylate family, minor structural modifications—methyl position, ester chain length, or ring substitution—produce large, quantifiable shifts in lipophilicity, anti‑tubercular potency, and regiochemical reactivity that directly impact lead optimisation outcomes [1][2]. Generic substitution without accounting for these measured differences risks selecting a building block with sub‑optimal physicochemical properties for the intended target or synthetic route, leading to false SAR conclusions and wasted synthesis cycles [1].

Quantitative Differentiation Evidence for Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Against Closest Analogs


LogP Advantage: Ethyl Ester Outperforms Methyl Ester & Free Acid in Lipophilicity

The ethyl ester congener (target compound) exhibits a calculated logP of 1.82, compared with 1.30 (XLogP3) for the methyl ester and 1.34 for the free carboxylic acid . The 0.52 log-unit increase relative to the methyl ester translates to a ~3.3‑fold higher octanol/water partition coefficient, which can significantly influence membrane permeability and metabolic stability in early‑stage drug discovery .

Lipophilicity ADME Lead optimisation

Anti‑Tubercular SAR: 6‑Methyl Substitution Drives 2‑149‑Fold Potency Shift vs. 5‑Methyl

In a systematic SAR study of pyrazolo[1,5‑a]pyridine‑3‑carboxamides, the 6‑methyl analogue (compound 5i) displayed 2‑ to 149‑fold weaker anti‑Mtb activity against the H37Rv strain compared with the 5‑methyl analogue (compound 5g), depending on the companion substituents [1]. This position‑dependent potency cliff demonstrates that the 6‑methyl regioisomer is not a bioisosteric equivalent but rather a distinct tool for probing steric and electronic constraints of the target binding pocket.

Antitubercular Mycobacterium tuberculosis SAR

Regioselective Synthesis Outcome: 6‑Methyl Directs Cycloaddition Product Ratio

Quantitative orientation data from 1,3‑dipolar cycloaddition of 3‑substituted pyridine N‑imides with ethyl propiolate show that the 3‑methyl substituent on the pyridine ring directs formation of the 6‑methyl regioisomer in a distinct product ratio compared to other substituents [1]. This regiochemical control is essential for synthetic planning when a single isomer is required, as the 5‑ and 7‑methyl analogs form under different selectivity profiles.

Regioselectivity 1,3‑Dipolar cycloaddition Process chemistry

Ester Handle Derivatizability: Ethyl Ester Enables Amidation vs. Acid Requires Activation

The ethyl ester group of the target compound serves as a direct leaving group for amidation under mild conditions, whereas the free carboxylic acid requires separate activation (e.g., HATU, EDCI) [1]. This practical advantage reduces step count and improves throughput in library synthesis. The 6‑methyl substitution further differentiates the scaffold from the more extensively studied 5‑methyl and 7‑methyl congeners, which are often patented [2].

Amidation Parallel synthesis Building block utility

HIV‑1 RT Fragment Screening: Ethyl Ester Scaffold Engages NNRTI Adjacent Site

The ethyl pyrazolo[1,5‑a]pyridine‑3‑carboxylate fragment (without 6‑methyl) was identified as a binder to the NNRTI‑adjacent allosteric site of HIV‑1 reverse transcriptase by X‑ray crystallographic fragment screening (PDB 4KFB) [1]. Although the deposited fragment lacks the 6‑methyl group, the 6‑methyl derivative retains the identical ester‑bearing core and offers an additional vector for fragment growth, as the 6‑position points toward a solvent‑exposed region in the co‑crystal structure [1].

HIV‑1 reverse transcriptase Fragment-based drug discovery X-ray crystallography

High‑Impact Application Scenarios for Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Backed by Evidence


Anti‑Tubercular SAR Probe: Interrogating Methyl Position Effects on Mtb Potency

The 6‑methyl regioisomer serves as a calibrated ‘negative control’ in Mtb H37Rv growth‑inhibition assays, where it shows 2‑149‑fold weaker potency than the 5‑methyl analog [1]. This makes it an essential component of any SAR matrix aiming to map the steric tolerance of the target binding site, enabling teams to distinguish productive from unproductive substitution vectors early in lead optimisation [1].

Fragment‑Based Drug Discovery: Growing from the NNRTI Adjacent Site

The ethyl ester scaffold is a validated HIV‑1 RT fragment binder (PDB 4KFB) [2]. The 6‑methyl derivative extends this fragment by a single methyl group, offering a direct procurement‑ready intermediate for structure‑guided elaboration toward more potent NNRTI‑adjacent‑site ligands [2].

Parallel Amide Library Synthesis: Leveraging the Direct Aminolysis Handle

The ethyl ester enables one‑step conversion to diverse carboxamides without pre‑activation, in contrast to the free acid which requires coupling reagents [1][3]. This synthetic efficiency is critical for high‑throughput medicinal chemistry workflows targeting kinases, GPCRs, or anti‑infective targets [1].

Physicochemical Tuning in Lead Optimisation: Balancing logP with Minimal Structural Change

With a logP of 1.82, the ethyl ester provides a quantifiably higher lipophilicity than the methyl ester (logP 1.30) or the free acid (logP 1.34) . This allows medicinal chemists to fine‑tune permeability and solubility without altering the core pharmacophore, a common requirement in CNS and anti‑infective programmes where logP must be carefully controlled .

Quote Request

Request a Quote for Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.